(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to the requested molecule have been synthesized and structurally characterized to explore their potential applications. For instance, research conducted by Benaka Prasad et al. (2018) focused on synthesizing a novel heterocycle with antiproliferative activity. This study utilized structural exploration techniques like X-ray diffraction and Hirshfeld surface analysis to confirm the molecular conformation and to understand the intermolecular interactions within the crystalline structure (S. Benaka Prasad et al., 2018).
Antimicrobial and Antiproliferative Activities
Compounds featuring benzo[d]thiazol and piperidinyl groups have been evaluated for their antimicrobial properties. Patel et al. (2011) synthesized pyridine derivatives incorporating benzothiazoles, demonstrating variable antimicrobial activity against bacteria and fungi (N. Patel et al., 2011). Another study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several derivatives showing promising anti-tubercular activity (S. Pancholia et al., 2016).
Neurological and Receptor Binding Studies
Research into heterocyclic cores, including isoxazole and furan derivatives, has explored their potential in neurological applications. Swanson et al. (2009) synthesized molecules with heterocyclic cores showing high affinity for the human histamine H3 receptor, suggesting their utility in neurological disorders (Devin M Swanson et al., 2009).
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-19(15-12-17(27-22-15)16-5-3-11-25-16)23-9-7-13(8-10-23)26-20-21-14-4-1-2-6-18(14)28-20/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHNZDYSNNWSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone |
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